n-(4-Anilinophenyl)maleimide

Description

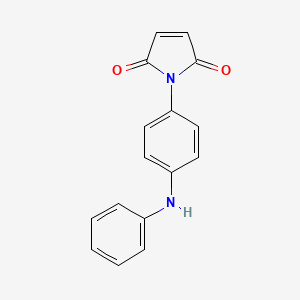

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-anilinophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNYFXUDBVQRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953980 | |

| Record name | 1-(4-Anilinophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32099-65-3 | |

| Record name | MLS002608179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Anilinophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 4 Anilinophenyl Maleimide

Classical Synthetic Routes to N-(4-Anilinophenyl)maleimide

The traditional and most widely employed method for synthesizing this compound is a two-stage process that begins with the formation of an intermediate amic acid, followed by a cyclization step to yield the final maleimide (B117702) product. nsf.gov.lkgoogle.com

The initial step in this classical route involves the reaction of 4-aminodiphenylamine with maleic anhydride (B1165640). This reaction leads to the formation of the corresponding N-(4-Anilinophenyl)maleamic acid. nsf.gov.lkgoogle.com The process typically involves dissolving 4-aminodiphenylamine in a suitable solvent, such as acetone (B3395972) or dioxane, and then adding a solution of maleic anhydride. nsf.gov.lkgoogle.com This acylation reaction is generally carried out with stirring and heating to ensure completion. google.com The resulting N-(4-Anilinophenyl)maleamic acid, often an orange or brown precipitate, can be isolated by filtration and drying. nsf.gov.lkgoogle.com In many cases, the intermediate amic acid is used in the subsequent step without extensive purification. nsf.gov.lk

A representative procedure involves adding a solution of maleic anhydride in benzene (B151609) to a solution of p-aminodiphenylamine in dioxane while stirring. The resulting orange-brown precipitate of N-(4-Anilinophenyl)maleamic acid is then filtered, washed with benzene, and dried. nsf.gov.lk A yield of around 70% for this stage has been reported. nsf.gov.lk

Table 1: Two-Stage Synthesis of this compound - Stage 1

| Reactants | Solvents | Product | Reported Yield |

|---|---|---|---|

| p-Aminodiphenylamine, Maleic Anhydride | Dioxane, Benzene | N-(4-Anilinophenyl)maleamic acid | 70% nsf.gov.lk |

The second stage of the classical synthesis is the cyclization of the N-(4-Anilinophenyl)maleamic acid intermediate. This is a dehydration reaction that forms the five-membered maleimide ring. A common method for this cyclization involves heating the maleamic acid in the presence of acetic anhydride and a catalyst, such as sodium acetate (B1210297) or p-toluenesulfonic acid. nsf.gov.lkgoogle.comorgsyn.orgresearchgate.net

In a typical procedure, the N-(4-Anilinophenyl)maleamic acid is heated with a mixture of acetic anhydride and anhydrous sodium acetate. nsf.gov.lkorgsyn.org The reaction is often heated for a short period, for instance, at 70°C for ten minutes, and then the mixture is poured into water to precipitate the crude this compound. nsf.gov.lk The resulting product, which may be a dark red precipitate, is then washed with water and a solvent like methyl alcohol before being dried. nsf.gov.lk An 80% yield for this cyclization step has been documented. nsf.gov.lk Subsequent recrystallization from a suitable solvent, such as diethyl ether, can be performed for further purification. nsf.gov.lk

Table 2: Two-Stage Synthesis of this compound - Stage 2 (Cyclization)

| Reactant | Reagents | Product | Reported Yield |

|---|---|---|---|

| N-(4-Anilinophenyl)maleamic acid | Acetic Anhydride, Sodium Acetate | This compound | 80% nsf.gov.lk |

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of N-substituted maleimides from maleamic acids via cyclodehydration is a well-established reaction, and its mechanism has been the subject of study. The process is understood to proceed through the formation of a mixed anhydride intermediate when reagents like acetic anhydride are used. researchgate.net

The cyclization of N-substituted maleamic acids can lead to the formation of both the desired maleimide and an isomeric product, the isomaleimide. The reaction pathway is influenced by the electronic effects of the substituent on the amide nitrogen. researchgate.net Computational studies on the cyclodehydration of N-substituted maleamic acids with acetic anhydride in the presence of a base suggest that the reaction begins with the deprotonation of the carboxylic acid. researchgate.net The resulting carboxylate anion then reacts with acetic anhydride to form a mixed anhydride. researchgate.net Subsequent intramolecular nucleophilic attack by the amide nitrogen or oxygen on the carbonyl group leads to the formation of a tetrahedral intermediate, which then collapses to form the maleimide or isomaleimide ring, respectively. researchgate.net The presence of a base, such as an acetate anion, is considered important for both the cyclization and any potential isomerization between the maleimide and isomaleimide products. researchgate.net

Reactivity Studies and Chemical Transformations of N 4 Anilinophenyl Maleimide

Electrophilic and Nucleophilic Additions to the Maleimide (B117702) Moiety

The maleimide ring in N-(4-anilinophenyl)maleimide features a carbon-carbon double bond that is highly susceptible to both electrophilic and nucleophilic attacks. researchgate.net This reactivity is central to its utility as a building block in organic synthesis and a crosslinking agent in materials science. researchgate.netontosight.ai The electron-withdrawing nature of the adjacent carbonyl groups makes the double bond electron-deficient and thus a prime target for nucleophiles. ontosight.ai Conversely, the double bond can also react with certain electrophiles. researchgate.net These addition reactions are fundamental to the diverse applications of this compound. researchgate.netontosight.ai

Cycloaddition Reactions Involving this compound

The electron-deficient double bond of the maleimide group makes this compound a potent dienophile in cycloaddition reactions. researchgate.netontosight.airesearchgate.net This reactivity allows for the construction of complex cyclic structures, which is a valuable strategy in the synthesis of new materials and therapeutic agents. ontosight.ainih.gov

Diels-Alder Reactions with this compound Derivatives

The Diels-Alder reaction, a cornerstone of organic synthesis, readily involves this compound and its derivatives. In this [4+2] cycloaddition, the maleimide acts as the dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) derivative. nih.govrsc.org This reaction is noted for its high stereospecificity and is often accelerated in aqueous media. nih.gov The stability of the resulting adducts makes this a reliable method for creating stable linkages, for instance, in the production of antibody-drug conjugates (ADCs). nih.gov

A notable example involves the in-situ generation of buta-1,3-diene from 3-sulfolene, which then reacts with an N-arylmaleimide in refluxing toluene (B28343) to yield the corresponding Diels-Alder cycloadduct. rsc.org The progress of such reactions can be conveniently monitored by techniques like thin-layer chromatography (TLC). rsc.org

Free Radical Reactions of this compound

This compound can undergo free radical reactions, a property that is particularly exploited in polymer chemistry. nsf.gov.lkresearchgate.net These reactions often involve the addition of free radicals to the double bond of the maleimide ring, leading to the formation of polymers or the grafting of the maleimide onto a polymer backbone. researchgate.netnih.gov This process is crucial for modifying the properties of various materials. nih.gov

Peroxide-Initiated Reactions

The initiation of free radical reactions involving this compound is frequently achieved using peroxides, such as benzoyl peroxide. nsf.gov.lksjp.ac.lk In the context of rubber modification, benzoyl peroxide can initiate the binding of this compound to the polymer chains of natural rubber. nsf.gov.lksjp.ac.lk Studies have shown that the efficiency of this binding is dependent on the concentrations of both the initiator and the maleimide compound. sjp.ac.lk For example, when this compound is incorporated into natural rubber in the presence of benzoyl peroxide, there is clear evidence of the antioxidant binding to the polymer, enhancing its stability. nsf.gov.lk This is a key strategy for producing non-migratory antioxidants in rubber composites. yangchentech.com

| Reactants | Initiator | Product | Significance |

| This compound, Natural Rubber | Benzoyl Peroxide | Rubber with bound antioxidant | Creates a non-migratory antioxidant, improving rubber stability. nsf.gov.lk |

| This compound, Polyethylene (B3416737) | Peroxide | Grafted Polyethylene | Enhances properties like space charge behavior and breakdown strength. nih.gov |

Thiol-Ene Click Chemistry of this compound

Thiol-ene click chemistry represents a highly efficient and specific method for modifying molecules containing a carbon-carbon double bond, such as the maleimide group in this compound. This reaction involves the addition of a thiol to the double bond, proceeding via a radical mechanism and often initiated by light or a radical initiator.

A significant application of this chemistry is the synthesis of novel antioxidant-accelerator hybrids for the rubber industry. For instance, the reaction between this compound (an antioxidant) and 2-mercaptobenzothiazole (B37678) (an accelerator) via a thiol-ene click reaction yields a new compound, BTC. acs.orgnih.gov When incorporated into styrene-butadiene rubber (SBR), BTC has been shown to improve vulcanization efficiency and provide excellent resistance to thermal oxidative aging. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product | Application |

| This compound | 2-Mercaptobenzothiazole | Thiol-Ene Click | BTC (Accelerator-modified antioxidant) | Enhances vulcanization and antioxidant properties of SBR. acs.orgnih.gov |

Reactions with Sulfhydryl (SH) Groups

The maleimide moiety of this compound exhibits a high degree of specific reactivity towards sulfhydryl (thiol) groups, forming stable thioether linkages. umich.eduthermofisher.com This reaction is most efficient at a pH range of 6.5 to 7.5. thermofisher.com At more alkaline pH (>8.5), the reaction with primary amines becomes more favorable, and the rate of hydrolysis of the maleimide group also increases. thermofisher.com

This specificity makes this compound and related compounds valuable reagents in biochemistry and cell biology for labeling proteins and other biomolecules at their cysteine residues. umich.edumedchemexpress.commedchemexpress.com For example, N-(4-aminophenyl)maleimide has been used as a bifunctional reagent to detect thiol groups in tissue sections with a specificity comparable to reliable organomercurials. umich.edu The bound maleimide can then be diazotized and coupled to form strongly colored azo derivatives, allowing for the visualization of thiols. umich.edu Similarly, fluorescent probes like N-(4-Anilino-1-naphthyl)maleimide react with thiol groups to produce stable, fluorescent compounds, enabling the detection and conformational study of proteins. medchemexpress.commedchemexpress.com

| Maleimide Compound | Reactant Group | pH Range | Product | Application |

| This compound | Sulfhydryl (Thiol) | 6.5-7.5 | Stable Thioether | Protein labeling, Crosslinking. thermofisher.com |

| N-(4-Aminophenyl)maleimide | Sulfhydryl (Thiol) | Mild conditions | Azo derivative (after further reaction) | Histochemical detection of thiols. umich.edu |

| N-(4-Anilino-1-naphthyl)maleimide | Sulfhydryl (Thiol) | Not specified | Stable fluorescent compound | Fluorescent labeling of proteins. medchemexpress.com |

Polymerization and Copolymerization of N 4 Anilinophenyl Maleimide

Homopolymerization Mechanisms of N-(4-Anilinophenyl)maleimide

This compound can undergo homopolymerization, a process where molecules of the same monomer link together to form a polymer. This reactivity is attributed to the presence of the maleimide (B117702) ring, which contains a reactive carbon-carbon double bond. ontosight.ai The polymerization can be initiated through mechanisms such as free-radical polymerization. yangchentech.com

In a typical free-radical polymerization, an initiator, such as azobisisobutyronitrile (AIBN), is used to generate free radicals. These radicals then attack the double bond of the this compound monomer, initiating a chain reaction that leads to the formation of a high molecular weight polymer. This process allows for the creation of polymers with the anilinophenyl group as a repeating side chain, which can impart desirable properties like antioxidant capabilities to the final material. yangchentech.comresearchgate.net

Copolymerization Strategies for this compound

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to tailor the properties of the resulting polymer. This compound is readily copolymerized with a variety of other monomers, which allows for the creation of materials with a wide range of functionalities. nsf.gov.lkgoogle.com

Copolymerization with Vinyl Monomers (e.g., Methyl Methacrylate (B99206), Acrylonitrile (B1666552), 1,3-Butadiene (B125203), Isoprene)

This compound has been successfully copolymerized with several vinyl monomers, including methyl methacrylate, acrylonitrile, 1,3-butadiene, and isoprene (B109036). nsf.gov.lkgoogle.com

Methyl Methacrylate (MMA): Copolymerization with MMA has been explored to incorporate the antioxidant properties of the anilinophenyl group into a polymethacrylate (B1205211) backbone. nsf.gov.lk One study investigated the use of equimolar quantities of this compound and methyl methacrylate in dioxane, initiated by AIBN at 60°C. nsf.gov.lk The resulting copolymers demonstrated the potential for creating polymeric antioxidants. nsf.gov.lk However, it was also noted that N-phenyl maleimide and N-(4 anilino phenyl) maleimide significantly retarded the polymerization of methyl methacrylate. nsf.gov.lk

Acrylonitrile and 1,3-Butadiene: Copolymers of N-(p-anilinophenyl)-maleimide with acrylonitrile and 1,3-butadiene have been developed. google.comgoogle.com These copolymers are particularly relevant in the context of rubbery polymers, where the incorporation of the anilinophenyl maleimide unit can enhance properties like oil resistance and low-temperature flexibility. google.com A specific composition for a rubbery polymer includes 45 to 79% by weight of butadiene, 20 to 55% by weight of acrylonitrile, and 0.1 to 10% by weight of this compound. google.com

Isoprene: Copolymers of N-(p-anilinophenyl)-maleimide with isoprene have also been reported. google.com This strategy is employed to bind antioxidant functionalities directly to the polymer backbone of synthetic rubbers, thereby preventing their loss through volatilization or leaching. nsf.gov.lk

The following table summarizes the copolymerization of this compound with various vinyl monomers:

| Comonomer | Polymerization Details | Resulting Polymer Characteristics | Reference |

| Methyl Methacrylate | Equimolar amounts, Dioxane solvent, AIBN initiator, 60°C | Polymeric antioxidant, retarded polymerization rate | nsf.gov.lk |

| Acrylonitrile | - | Rubbery copolymer with enhanced properties | google.comgoogle.com |

| 1,3-Butadiene | - | Rubbery copolymer with enhanced properties | google.comgoogle.comjustia.com |

| Isoprene | - | Synthetic rubber with bound antioxidant | google.com |

Controlled Radical Polymerization of this compound Derivatives

While specific research on the controlled radical polymerization of this compound itself is not extensively detailed in the provided search results, the principles of this technique are relevant. Controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. These techniques could be theoretically applied to this compound derivatives to synthesize well-defined polymers with antioxidant functionalities.

Anionic Polymerization of this compound Derivatives

Anionic polymerization is another important method for synthesizing polymers with well-defined structures. While the direct anionic polymerization of this compound is not explicitly described, studies on the anionic polymerization of maleimide derivatives provide insight into the potential of this method. nih.gov Anionic polymerization of nonaromatic maleimides has been shown to produce polymers with interesting luminescent properties. nih.gov This suggests that anionic polymerization of this compound derivatives could lead to the development of novel functional materials with unique optical and electronic properties, in addition to their inherent antioxidant characteristics. ontosight.ainih.gov

N 4 Anilinophenyl Maleimide in Polymer Modification and Functionalization

Grafting Methodologies of N-(4-Anilinophenyl)maleimide onto Polymer Chains

Grafting is a prominent technique to covalently bond this compound onto existing polymer backbones, thereby imparting new functionalities. This can be achieved through several methods, each with its distinct advantages and applications.

Melt free-radical grafting is a widely employed, solvent-free method for modifying polymers, particularly polyolefins like polyethylene (B3416737) and polypropylene. In this process, a polymer is heated above its melting point and mixed with this compound and a free-radical initiator. The initiator, upon decomposition at high temperatures, generates free radicals on the polymer backbone. These reactive sites then attack the double bond of the maleimide (B117702), leading to the covalent grafting of the this compound molecule onto the polymer chain.

The efficiency of melt grafting is influenced by several factors, including the type and concentration of the initiator, the concentration of the maleimide, the reaction temperature, and the processing time. Research on similar N-substituted maleimides, such as N-(4-hydroxyphenyl)maleimide (HPM), has shown that these parameters need to be carefully optimized to maximize the grafting degree while minimizing side reactions like crosslinking or polymer degradation researchgate.net. For instance, in the grafting of HPM onto natural rubber, the process was carried out in a Brabender plasticorder, and the resulting grafted rubber showed enhanced aging resistance researchgate.net. Similarly, studies on grafting maleimides with hindered phenol (B47542) groups onto polypropylene have demonstrated that the extent of grafting is dependent on the initiator concentration and reaction conditions scispace.com.

The successful grafting of this compound can be confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), which would show characteristic peaks corresponding to the maleimide and aniline (B41778) groups on the modified polymer.

Table 1: Factors Influencing Melt Free-Radical Grafting of N-substituted Maleimides

| Parameter | Effect on Grafting | Potential Side Reactions |

| Initiator Concentration | Increases grafting up to an optimal point, then may decrease. | Polymer chain scission, crosslinking. |

| Monomer Concentration | Higher concentration generally leads to a higher grafting degree. | Homopolymerization of the maleimide. |

| Temperature | Affects initiator decomposition rate and polymer viscosity. | Polymer degradation, increased side reactions. |

| Mixing Time/Shear | Ensures homogeneous distribution of reactants. | Excessive shear can lead to polymer degradation. |

Solution Grafting Techniques with this compound

Solution grafting offers an alternative to melt processing and is particularly useful for polymers that are sensitive to high temperatures or when a more uniform grafting distribution is desired. In this method, the polymer and this compound are dissolved in a common solvent, and a soluble free-radical initiator is added to initiate the grafting reaction. The reaction is typically carried out at a lower temperature compared to melt grafting, which can help to preserve the molecular weight of the polymer backbone.

While specific studies on the solution grafting of this compound are not extensively documented, the principles are well-established for other N-substituted maleimides. The choice of solvent is crucial as it must dissolve the polymer, the monomer, and the initiator, and it should not interfere with the radical reactions. The reaction kinetics can be controlled by adjusting the temperature and the concentrations of the reactants. For maleimides, the activation energy for polymerization in solution is generally around 20 kJ mol⁻¹ researchgate.net.

One of the challenges in solution grafting is the potential for homopolymerization of the maleimide monomer in the solution phase. However, N-substituted maleimides, particularly those with bulky aromatic substituents, have a lower tendency to homopolymerize compared to other vinyl monomers, which is advantageous for achieving higher grafting efficiency.

Inorganic fillers are often incorporated into polymer matrices to enhance mechanical, thermal, or electrical properties. However, the inherent incompatibility between the hydrophilic filler surface and the hydrophobic polymer matrix can lead to poor dispersion and weak interfacial adhesion. Surface modification of fillers with coupling agents that can interact with both the filler and the polymer is a common strategy to overcome this issue.

This compound derivatives can be designed to act as effective coupling agents. For instance, a derivative containing a silane group could be synthesized. The silane moiety would react with hydroxyl groups on the surface of siliceous fillers like silica or glass fibers, covalently bonding the molecule to the filler surface nih.gov. The maleimide and anilino groups would then be available to interact with the polymer matrix. The maleimide group can react with polymers containing thiol groups or participate in radical-initiated grafting with the polymer matrix during compounding. The polar anilino group can enhance adhesion through hydrogen bonding and other secondary interactions.

This surface functionalization approach can lead to improved filler dispersion, enhanced interfacial adhesion, and ultimately, superior composite properties. The effectiveness of the surface treatment can be evaluated by techniques such as X-ray photoelectron spectroscopy (XPS) and infrared spectroscopy to confirm the presence of the maleimide derivative on the filler surface nih.gov.

Post-Polymerization Functionalization Using this compound

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a polymer that has already been synthesized. This compound is an excellent candidate for such modifications due to its dual reactivity. Polymers can be initially synthesized with pendant groups that are reactive towards either the maleimide or the aniline moiety of this compound.

For example, a polymer with pendant thiol groups can be readily functionalized with this compound through a highly efficient thiol-maleimide "click" reaction (Michael addition) cd-bioparticles.com. This reaction is highly selective and proceeds under mild conditions, making it suitable for modifying sensitive biomolecules and polymers. Conversely, polymers containing electrophilic groups could potentially react with the secondary amine of the aniline group.

This approach allows for the precise control over the type and density of the functional groups introduced onto the polymer chain. The versatility of the maleimide group allows for its use in a variety of post-polymerization modification strategies, including the synthesis of block copolymers and the functionalization of polymer surfaces rsc.orgresearchgate.net.

Crosslinking Mechanisms Initiated by this compound

Crosslinking is a process that leads to the formation of a three-dimensional network structure in a polymer, which generally results in increased modulus, improved thermal stability, and decreased solubility. N-substituted maleimides can participate in or initiate crosslinking through several mechanisms.

At elevated temperatures, typically above 200 °C, maleimides can undergo free-radical homopolymerization, leading to the formation of a crosslinked network mdpi.com. The double bond of the maleimide group is susceptible to radical attack, and if the polymer chains have been functionalized with multiple maleimide groups, this can lead to the formation of covalent bonds between the chains.

Furthermore, bismaleimides, which contain two maleimide groups, are well-known crosslinking agents acs.org. While this compound is a monomaleimide, it can potentially contribute to crosslinking in several ways. For instance, in the presence of a suitable comonomer, it can be incorporated into a crosslinked network through copolymerization. Additionally, the secondary amine on the aniline ring could potentially participate in reactions that lead to crosslinking, depending on the specific polymer system and reaction conditions. Theoretical studies have also shown that maleimide derivatives can act as crosslinking agents in processes like UV radiation cross-linking of polyethylene mdpi.comnih.gov.

The formation of a three-dimensional polymer network transforms a thermoplastic material into a thermoset, with significantly altered properties. The involvement of this compound in the formation of such networks can be envisioned through its copolymerization with multifunctional monomers. For example, if this compound is copolymerized with a divinyl monomer, the resulting polymer will have a crosslinked structure.

The maleimide group's ability to participate in Diels-Alder reactions also presents a pathway for forming thermally reversible crosslinked networks nih.gov. If a polymer is functionalized with this compound and then reacted with a polymer containing furan (B31954) groups, a network linked by Diels-Alder adducts can be formed. These crosslinks can be broken upon heating and reformed upon cooling, allowing for reprocessable and self-healing materials.

The swelling behavior of the resulting polymer in a suitable solvent is a common method to confirm the formation of a crosslinked network. A highly crosslinked polymer will exhibit limited swelling, while a non-crosslinked polymer will dissolve. The degree of crosslinking can be estimated from swelling studies researchgate.net.

Applications of N 4 Anilinophenyl Maleimide in Advanced Materials and Polymer Science

N-(4-Anilinophenyl)maleimide as a Reactive Antioxidant and Antidegradant

This compound is recognized as a reactive, non-extractable antioxidant. wpachem.com Its maleimide (B117702) group contains a double bond that can participate in reactions during vulcanization, allowing it to chemically bond with the polymer matrix. wpachem.comresearchgate.net This reactive nature is pivotal to its function, offering enhanced stability and longevity to the materials it protects. wpachem.comyangchentech.com

Stabilization of Elastomers and Rubbers

The application of this compound is extensive across various elastomers and rubbers, where it serves to counteract the degrading effects of thermo-oxidative aging.

Natural Rubber (NR): In natural rubber, this compound acts as a reactive antioxidant. wpachem.comresearchgate.net During the vulcanization process, it can chemically bond to the rubber network, providing an anti-aging effect that is resistant to extraction. researchgate.net Research has shown its potential to replace conventional antioxidants in natural rubber formulations. wpachem.comyangchentech.com

Nitrile Butadiene Rubber (NBR): For NBR composites, which are crucial in demanding applications, the structure of the antioxidant significantly influences anti-migration and thermal-oxidative aging properties. dntb.gov.ua this compound, with its reactive double bond, exhibits exceptional extraction resistance in NBR. dntb.gov.uaresearchgate.net Studies have reported a migration rate of only 15.6% for MC in NBR, demonstrating its superior ability to remain within the polymer matrix. dntb.gov.uaresearchgate.net However, while its anti-migration properties are excellent, some research suggests it may have lower free radical scavenging efficiency and compatibility with NBR compared to other antioxidants. mdpi.com

Ethylene Propylene Diene Monomer (EPDM) Rubber: this compound is utilized as an antioxidant in EPDM vulcanizates to delay aging and prolong service life by inhibiting oxidation and heat degradation. researchgate.net It is often used in combination with other antioxidants to create synergistic effects that enhance the thermo-oxidative aging resistance of EPDM, making it suitable for high-temperature applications. researchgate.net

Styrene-Butadiene Rubber (SBR): In SBR, this compound has been a component in the development of novel accelerator-antioxidant systems. nih.govacs.org For instance, a thiol-ene click reaction involving MC and 2-mercaptobenzothiazole (B37678) (MBT) yielded a new compound that, when incorporated into SBR, resulted in high vulcanization efficiency, excellent mechanical properties, and strong resistance to thermal oxidative aging. nih.govacs.org

A comparative look at the performance of this compound in various rubber matrices highlights its versatility.

| Elastomer/Rubber | Key Findings on this compound (MC) | References |

| Natural Rubber (NR) | Acts as a reactive antioxidant, chemically bonding to the rubber network. | wpachem.comresearchgate.net |

| Nitrile Butadiene Rubber (NBR) | Exhibits a low migration rate of 15.6%, showing excellent extraction resistance. | dntb.gov.uaresearchgate.netresearchgate.net |

| Ethylene Propylene Diene Monomer (EPDM) | Used to inhibit oxidation and heat degradation, often in synergistic antioxidant systems. | researchgate.netresearchgate.net |

| Styrene-Butadiene Rubber (SBR) | A key component in novel accelerator-antioxidant systems, improving vulcanization and aging resistance. | nih.govacs.org |

Protection of Polyolefins

The utility of this compound extends to the protection of polyolefins against degradation.

Cross-linked Polyethylene (B3416737) (XLPE): In the context of high-voltage direct current (HVDC) cables, space charge accumulation and electric field distortion in XLPE insulation are significant challenges, especially at elevated temperatures. scispace.com Grafting this compound onto the XLPE macromolecular chains has been shown to effectively suppress these issues. scispace.com This modification improves the working temperature and transmission capacity of XLPE insulated DC cables. scispace.com

Polyethylene (PE): Studies have demonstrated that grafting this compound onto polyethylene results in excellent long-term thermal oxidation stability. researchgate.net The oxidation induction time of polyethylene grafted with MC is significantly longer compared to that stabilized with conventional antioxidants. researchgate.net This is attributed to the covalent bonding of the antioxidant to the polymer, preventing its loss. researchgate.net

The following table summarizes the impact of this compound on polyolefins.

| Polyolefin | Key Findings on this compound (MC) | References |

| Cross-linked Polyethylene (XLPE) | Grafting MC suppresses space charge accumulation and electric field distortion at high temperatures. | scispace.com |

| Polyethylene (PE) | Grafting MC significantly increases oxidation induction time and long-term thermal oxidation stability. | researchgate.net |

Mechanisms of Antioxidant Activity of this compound

The effectiveness of this compound as an antioxidant stems from several key mechanisms.

This compound functions as a chain-breaking antioxidant. nsf.gov.lk The maleimide group can accept free radicals during the vulcanization process, leading to the opening of its double bond and the formation of stable crosslinks with the rubber. wpachem.com This reaction not only deactivates harmful free radicals but also integrates the antioxidant into the polymer structure. wpachem.com This process helps to slow down oxidative degradation by reacting with reactive intermediates like hydroperoxides, peroxy, and alkoxy radicals. researchgate.net

In dielectric materials like XLPE, space charge accumulation can distort the electric field and accelerate material degradation. scispace.comresearchgate.net The grafting of this compound onto XLPE molecular chains has been found to effectively suppress this space charge accumulation and the resulting electric field distortion, particularly at higher temperatures. scispace.com This is a critical factor in enhancing the performance and reliability of high-voltage DC cable insulation. scispace.com

A significant advantage of this compound is its ability to be chemically bound to the polymer matrix. unifi.it This covalent bonding makes the antioxidant non-extractable and immobile, preventing its loss through leaching or volatilization. wpachem.comnsf.gov.lk This is particularly important for materials that come into contact with solvents or are used in high-temperature environments. nsf.gov.lk Research on nitrile butadiene rubber has shown that the migration rate of MC is significantly lower than that of conventional antioxidants, highlighting its excellent extraction resistance. dntb.gov.uaresearchgate.net This immobility ensures long-term protection of the polymer. unifi.it

This compound in Self-Healing Polymer Systems

The development of polymers that can intrinsically heal after damage is a rapidly growing field of materials science. One of the most effective strategies for imparting self-healing capabilities is the incorporation of reversible chemical bonds into the polymer network. The Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile, is a prominent example of a thermally reversible reaction that can be exploited for this purpose. The maleimide group of APM serves as an excellent dienophile, readily reacting with dienes like furan (B31954) to form a thermally stable adduct. Upon heating, the reverse (retro-Diels-Alder) reaction occurs, breaking the crosslinks and allowing the material to flow and heal cracks or damage. Cooling then restores the crosslinks and the material's integrity. researchgate.netnih.govrsc.orgresearchgate.net

Self-healing polymers have been synthesized using the Diels-Alder reaction between maleimides and furan monomers. researchgate.netresearchgate.net For instance, a multifunctional polyurethane elastomer with high tensile strength (37.11 ± 1.89 MPa) and excellent self-healing efficiency (91.8%) was developed. This was achieved by creating a thermo-reversible crosslinking network based on the Diels-Alder reaction between a furan-terminated monomer and a maleimide-terminated linear segmented polyurethane. researchgate.net

The kinetics of the Diels-Alder reaction are crucial for the performance of self-healing materials. Studies on N-phenylmaleimide, a compound structurally similar to APM, provide valuable insights into the reaction dynamics. The reaction with a furan-bearing benzoxazine (B1645224) was found to follow typical bimolecular reversible second-order kinetics. researchgate.netdoaj.org The activation energies for the forward Diels-Alder reaction were determined to be in the range of 48.4 to 51.9 kJ·mol⁻¹, while the retro-Diels-Alder reaction had activation energies of 91.0 to 102.3 kJ·mol⁻¹ in solution. researchgate.netdoaj.org The reaction leads to a mixture of endo and exo diastereomers, with the endo adduct being favored at lower temperatures. researchgate.netdoaj.org

The table below summarizes kinetic data for a model Diels-Alder reaction relevant to self-healing applications, based on studies of N-phenylmaleimide.

Table 1: Kinetic Parameters of a Model Diels-Alder Reaction for Self-Healing Applications

| Parameter | Value (in acetonitrile) | Value (in chloroform) |

|---|---|---|

| Forward Reaction Activation Energy (Ea, DA) | 48.4 kJ·mol⁻¹ | 51.9 kJ·mol⁻¹ |

| Reverse Reaction Activation Energy (Ea, retro-DA) | 91.0 kJ·mol⁻¹ | 102.3 kJ·mol⁻¹ |

Data derived from studies on N-phenylmaleimide and a furan-based benzoxazine, serving as a model for APM-based systems. researchgate.netdoaj.org

The efficiency of self-healing is dependent on factors such as the stoichiometry of the furan and maleimide groups, which controls the crosslink density of the polymer network. nih.gov By adjusting this ratio, the temperature at which the material transitions from a solid-like to a liquid-like state can be tuned, allowing for optimized healing conditions.

This compound in Smart Materials Development

Smart materials are designed to respond to external stimuli, such as changes in temperature, light, or chemical environment. This compound is a versatile building block for creating such materials due to its reactive nature and the properties it imparts to polymers. ontosight.ai

One key application of APM in smart materials is as a reactive antioxidant. yangchentech.comwpachem.com Unlike conventional antioxidants that can migrate out of the polymer matrix over time, APM can be chemically grafted onto the polymer backbone. researchgate.netresearchgate.net This "non-extractable" nature ensures long-term protection against thermal and oxidative degradation. wpachem.com For example, grafting APM onto polyethylene has been shown to significantly improve its thermal aging properties and suppress space charge accumulation, which is critical for the development of smart, high-performance insulation for high-voltage direct current (HVDC) cables. researchgate.netresearchgate.net

In a study on nitrile butadiene rubber (NBR), the reactive antioxidant this compound (MC) demonstrated a unique dual functionality. It covalently bonds to the rubber matrix through the chemical grafting of its double bond and aniline (B41778) group, providing "permanent" antioxidant properties while also improving the compatibility between fillers and the rubber. This enhanced interfacial bonding strength and significantly inhibited antioxidant migration. mdpi.com

The thermal stability imparted by APM and related maleimides makes them suitable for use in high-temperature polymers. yangchentech.com For instance, N-phenylmaleimide, a related compound, is used as a heat-resistant modifier for resins like ABS, significantly increasing their heat distortion temperature. yangchentech.com APM's high thermal stability suggests its utility in applications such as high-temperature adhesives and electronic encapsulation materials. yangchentech.com

The table below presents a comparative overview of the antioxidant performance of this compound (referred to as MC) and other commercial antioxidants in a rubber composite.

Table 2: Comparative Antioxidant Performance in Rubber Composites

| Antioxidant Type | Key Characteristics | Application Notes |

|---|---|---|

| This compound (MC) | Reactive, non-migrating, forms stable crosslinks. wpachem.commdpi.com | Provides long-term heat and oil resistance; can replace conventional antioxidants like 4010NA and 4020. wpachem.com |

| Amine-type (e.g., 4010NA) | Strong free-radical scavengers. mdpi.com | Effective at high temperatures but can cause discoloration. mdpi.com |

| Phenolic-type (e.g., BHT) | Effective at medium to low temperatures. mdpi.com | Limited compatibility and high-temperature stability. mdpi.com |

This table summarizes qualitative findings from comparative studies. mdpi.com

Furthermore, the maleimide group's reactivity allows for the synthesis of polymers with specific optical and electrical properties. ontosight.ai This opens up possibilities for using APM in the development of sensors and other smart devices. pageplace.de For instance, some maleimide derivatives exhibit fluorescence, which can be harnessed for photo-memory devices, fluorescent probes, and optoelectronic devices. researchgate.net The incorporation of APM into polymer structures can thus lead to materials that not only have enhanced durability but also possess sensing and responsive capabilities.

Advanced Characterization Techniques for N 4 Anilinophenyl Maleimide and Its Derivatives

Spectroscopic Analysis

FTIR spectroscopy is a powerful tool for identifying the key functional groups present in N-(4-anilinophenyl)maleimide and its derivatives. The spectrum provides a unique molecular fingerprint, allowing for structural confirmation. The key vibrational bands expected for this compound include characteristic absorptions for the maleimide (B117702) ring, the secondary amine, and the aromatic rings.

The maleimide group exhibits strong asymmetric and symmetric C=O stretching vibrations, typically observed in the range of 1770-1790 cm⁻¹ and 1700-1720 cm⁻¹, respectively. The C-N-C stretching of the imide ring can be found around 1380 cm⁻¹. The C=C bond within the maleimide ring has a characteristic absorption peak as well. For instance, in some Diels-Alder reactions involving maleimides, the reduction of a peak around 828 cm⁻¹ has been used to monitor the conversion of the maleimide group.

The anilinophenyl moiety is characterized by the N-H stretching vibration of the secondary amine, which typically appears as a sharp band in the 3300-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C ring stretching bands appear in the 1600-1450 cm⁻¹ region.

FTIR is also highly effective for binding analysis. When this compound derivatives are used in bioconjugation or polymerization reactions, changes in the FTIR spectrum, such as the disappearance or shift of the maleimide-related peaks, can confirm successful reaction and covalent bond formation.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Maleimide C=O | Asymmetric C=O Stretch | 1770 - 1790 |

| Maleimide C=O | Symmetric C=O Stretch | 1700 - 1720 |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 |

| Imide C-N | C-N Stretch | 1380 - 1390 |

| Maleimide C=C | =C-H Bend | ~828 |

NMR spectroscopy is the most definitive method for the structural elucidation of this compound and its derivatives in solution. ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The two protons on the double bond of the maleimide ring are chemically equivalent and appear as a sharp singlet, typically around 6.8-7.0 ppm. The protons on the two phenyl rings will appear in the aromatic region (approximately 7.0-7.6 ppm). The specific splitting patterns (doublets, triplets, or multiplets) will depend on their substitution and coupling with neighboring protons. The secondary amine proton (N-H) will present as a singlet, with a chemical shift that can vary depending on the solvent and concentration.

For N-aryl maleimide derivatives, the vinylic singlet of the maleimide protons is a key indicator; its disappearance is often used to confirm successful conjugation reactions, for example, with thiols.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbons (C=O) of the maleimide ring are highly deshielded and appear downfield, typically in the range of 169-171 ppm. The olefinic carbons (C=C) of the maleimide ring are found around 134 ppm. The carbons of the anilinophenyl group will have signals in the aromatic region, generally between 114 and 140 ppm, with their exact shifts determined by their position relative to the nitrogen atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Moiety | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| HC=CH | Maleimide | ~6.8 - 7.0 (singlet, 2H) |

| Aromatic H | Phenyl Rings | ~7.0 - 7.6 (multiplets, 9H) |

| N-H | Amine Linkage | Variable (singlet, 1H) |

| ¹³C NMR | ||

| C=O | Maleimide | ~169 - 171 |

| HC=CH | Maleimide | ~134 |

| Aromatic C | Phenyl Rings | ~114 - 140 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The exact mass of this compound is 264.0898 Da, corresponding to the molecular formula C₁₆H₁₂N₂O₂.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) peak would be observed at an m/z (mass-to-charge ratio) of 264. The fragmentation pattern provides a roadmap of the molecule's structure. For N-aryl maleimides, fragmentation often involves the cleavage of bonds adjacent to the stable aromatic and imide rings. For the related compound N-phenylmaleimide (m/z 173), common fragments are observed, which can help predict the fragmentation of this compound.

Expected fragmentation pathways for this compound could include:

Loss of CO or CO₂ from the maleimide ring.

Cleavage at the C-N bond connecting the phenylamino (B1219803) group to the maleimide-substituted phenyl ring.

Fragmentation of the aniline (B41778) or phenyl rings.

For derivatives, such as those used in bioconjugation, advanced MS techniques like MALDI-MS/MS are employed to analyze complex structures and identify specific cleavage patterns that can distinguish between different linkage isomers.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₂ | |

| Molecular Weight | 264.28 g/mol |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For polymers derived from this compound, TGA provides critical data on their decomposition temperatures, which is indicative of their upper service temperature limits.

The thermal stability of bismaleimide (B1667444) (BMI) resins, a class of thermosets to which this compound-based polymers belong, is typically high due to their aromatic structures and high crosslink densities. TGA is employed to evaluate the onset of decomposition and the temperature at which significant weight loss occurs. A study on ether-containing bismaleimides demonstrated that cured resins exhibit excellent thermal stability, with the temperature for 5% weight loss (T5) and 10% weight loss (T10) occurring at high temperatures, often above 400°C in a nitrogen atmosphere. researchgate.net For instance, a cured bismaleimide resin derived from 4,4'-diaminodiphenylmethane (DDM-BMI) shows a T10 of 473°C. researchgate.net The analysis of evolved gases from the TGA instrument using Fourier Transform Infrared Spectroscopy (TGA/FTIR) can further elucidate the decomposition mechanism. scientific.net

Below is a representative table of thermal stability data for bismaleimide resins, which provides an expected range of performance for polymers based on this compound.

Table 1: Representative TGA Data for Cured Bismaleimide Resins in Nitrogen

| Bismaleimide System | T5 (°C) | T10 (°C) | Char Yield at 800°C (%) |

|---|---|---|---|

| DDM-BMI | 469 | 473 | >50 |

| DE-BMI (Ether-bridged) | 470-473 | 473-476 | >50 |

Data is representative of typical bismaleimide resin performance.

Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Curing Behavior

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the curing behavior and reaction kinetics of thermosetting resins like those derived from this compound. tainstruments.com DSC measures the heat flow associated with material transitions as a function of temperature. For curing reactions, it provides information on the exothermic heat of reaction, the temperature range of the cure, and the glass transition temperature (Tg) of the cured material. acs.org

Isothermal DSC, where the sample is held at a constant temperature, allows for the detailed study of reaction kinetics. By measuring the heat flow over time, the rate of conversion (dα/dt) and the degree of conversion (α) can be calculated. polymerinnovationblog.com This data can then be fitted to various kinetic models to determine parameters such as the activation energy (Ea) and the reaction order (n). tainstruments.com For example, a study on a modified bismaleimide resin using a multi-heating rate DSC method found that the activation energy for the homopolymerization of bismaleimidodiphenyl methane (B114726) (BMPM) increased from 95 kJ/mol to 125 kJ/mol with conversion. core.ac.uk

The following table presents typical kinetic parameters for the curing of bismaleimide resins, which can be considered representative for this compound-based systems.

Table 2: Representative Curing Kinetic Parameters for Bismaleimide Resins from DSC

| Bismaleimide System | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |

|---|---|---|---|

| Modified Bismaleimide | Borchardt and Daniels | 119.4 | 1.43 |

| BMPM Homopolymer | Ozawa/Kissinger | 95 - 125 (conversion dependent) | - |

| MDA-modified BMPM | Ozawa/Kissinger | 108 (constant) | - |

Data is based on studies of various bismaleimide resin systems. tainstruments.comcore.ac.uk

Rheological and Mechanical Characterization of this compound Modified Polymers

The performance of polymers in structural applications is highly dependent on their mechanical and rheological properties. Techniques such as stress relaxation measurements, rheometric studies, and dynamic mechanical analysis are essential for characterizing these aspects in polymers modified with this compound.

Stress Relaxation Measurements

Stress relaxation experiments measure the decay of stress in a material over time when it is held at a constant strain. This provides insight into the viscoelastic nature of the polymer. For thermosets like those derived from this compound, stress relaxation behavior is influenced by the crosslink density and the mobility of the polymer chains. researchgate.net

In a typical experiment, a cured polymer sample is subjected to a constant strain, and the resulting stress is monitored as a function of time. The data is often presented as a relaxation modulus, E(t), which decreases over time. mdpi.com For bismaleimide resins, which are used in high-temperature applications, these measurements are often performed at elevated temperatures to understand their long-term performance under load. Studies on bismaleimide neat resins have shown that they exhibit linearly viscoelastic behavior up to certain stress levels. researchgate.net The relaxation modulus can be modeled using mathematical frameworks like the Prony series to predict long-term behavior. researchgate.net

The relaxation time, which is a measure of the rate of stress decay, is temperature-dependent and can be used to assess the material's ability to dissipate stress, which is crucial for predicting its durability and resistance to creep. acs.org

Table 3: Representative Stress Relaxation Parameters for a Thermoset Polymer

| Temperature (°C) | Applied Strain (%) | Initial Modulus (MPa) | Relaxation Time (s) |

|---|---|---|---|

| 30 | 0.5 | 3500 | >10000 |

| 60 | 0.5 | 3200 | ~5000 |

| 90 | 0.5 | 2800 | ~1000 |

| 120 | 0.5 | 2000 | ~200 |

This data is illustrative of the trends observed in thermoset polymers and is not specific to this compound. mdpi.com

Rheometric Studies

Rheometric studies are used to investigate the flow and deformation behavior of materials. For thermosetting resins like this compound, rheometry is particularly useful for monitoring the change in viscosity during the curing process. This information is critical for process optimization, as it defines the "pot life" and the processing window of the resin.

During a typical rheometric experiment, the uncured resin is placed between two parallel plates or a cone and plate geometry, and a sinusoidal stress or strain is applied. The resulting response is measured to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. As the curing reaction proceeds, both G' and G'' increase, with G' eventually surpassing G'' at the gel point, indicating the transition from a liquid to a solid-like material. The complex viscosity (η*) also increases significantly during curing. These measurements are often performed under isothermal conditions to mimic processing environments.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the viscoelastic properties of materials as a function of temperature, time, or frequency. pbipolymer.com For polymers modified with this compound, DMA provides valuable information on the glass transition temperature (Tg), storage modulus (E' or G'), loss modulus (E'' or G''), and damping characteristics (tan δ). intertek.com

In a DMA experiment, a small oscillatory stress is applied to a sample, and the resultant strain is measured. The storage modulus (E') is a measure of the material's stiffness and elastic response. The loss modulus (E'') represents the energy dissipated as heat and is related to the viscous response. The ratio of the loss modulus to the storage modulus (E''/E') is the tan delta (tan δ), or damping factor, which provides information about molecular motions and transitions. polymerinnovationblog.com

A typical DMA thermogram for a cured bismaleimide resin shows a high storage modulus in the glassy region, a significant drop in modulus in the glass transition region, and a lower modulus in the rubbery plateau region. nasa.gov The peak of the tan δ curve is often used to determine the glass transition temperature. researchgate.net The height and shape of the tan δ peak can provide insights into the crosslink density and homogeneity of the polymer network. For high-performance bismaleimides, the storage modulus can remain high even at elevated temperatures, indicating their excellent mechanical stability. researchgate.net

Table 4: Representative DMA Data for a Cured Bismaleimide Resin

| Temperature (°C) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (GPa) | Tan δ |

|---|---|---|---|

| -150 | 7.36 | 0.15 | 0.020 |

| 25 | 4.5 | 0.10 | 0.022 |

| 200 | 3.5 | 0.25 | 0.071 |

| 250 | 2.8 | 0.50 | 0.178 |

| 300 (Tg onset) | 1.5 | 0.75 | 0.500 |

Data is representative of a high-performance bismaleimide resin post-cured at 227°C. nasa.gov

Theoretical and Computational Investigations of N 4 Anilinophenyl Maleimide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like N-(4-Anilinophenyl)maleimide. These calculations provide valuable information on molecular orbitals, charge distribution, and reactivity indices.

The electronic properties of N-substituted maleimides are significantly influenced by the nature of the substituent on the nitrogen atom. DFT studies on related compounds, such as N-(4-nitrophenyl)maleimide, have been performed to understand these effects. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to optimize the geometry and calculate electronic properties.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. nih.gov For N-substituted maleimides, the HOMO-LUMO gap can indicate the ease of electronic transitions and potential for charge transfer interactions. derpharmachemica.com

Table 1: Calculated Electronic Properties of a Representative N-Aryl Maleimide (B117702) (N-(4-nitrophenyl)maleimide) using DFT (Note: Data is for a related compound to illustrate the typical values obtained from DFT calculations)

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap | 4.5 |

This interactive table is based on typical values found in DFT studies of N-aryl maleimides.

Another important tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen atoms of the maleimide ring, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the N-H proton of the aniline (B41778) group, suggesting a site for nucleophilic interaction. researchgate.netwolfram.com

Global reactivity descriptors derived from the conceptual DFT can also be calculated to quantify the reactivity of this compound. These descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). A lower chemical hardness and higher electrophilicity index generally indicate greater reactivity.

Molecular Dynamics Simulations for Polymer Interactions and Diffusion Phenomena

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. youtube.com This method is particularly valuable for understanding the interactions between small molecules like this compound and polymer chains, as well as for predicting diffusion phenomena within a polymer matrix. kpi.ua

In the context of polymer science, MD simulations can provide detailed insights into how a small molecule, such as an antioxidant or a crosslinking agent, is dispersed within a polymer blend and how it interacts with the polymer chains at an atomic level. researchgate.net These simulations can help in predicting the compatibility of this compound with different polymers and understanding the nature of the intermolecular forces at play, which can include hydrogen bonding and van der Waals interactions.

The diffusion of small molecules in polymers is a critical factor in many applications, and MD simulations can be used to calculate the diffusion coefficient. d-nb.info The simulation involves placing the small molecule within a simulated polymer matrix and tracking its trajectory over time. From the mean square displacement of the molecule, the diffusion coefficient can be determined. This information is vital for understanding, for example, the migration of additives in a polymer or the rate at which a reactive molecule can find its target site within the matrix.

The setup of an MD simulation for studying this compound in a polymer matrix would typically involve the following steps:

Building the System: Creating a simulation box containing the polymer chains and the this compound molecules.

Force Field Selection: Choosing an appropriate force field to describe the interactions between all atoms in the system.

Equilibration: Running the simulation for a period to allow the system to reach a stable, equilibrated state.

Production Run: Continuing the simulation to collect data on the trajectories of the molecules.

Analysis: Analyzing the trajectories to calculate properties such as the diffusion coefficient and to visualize the interactions between the molecules.

Table 2: Typical Parameters for Molecular Dynamics Simulation of a Small Molecule in a Polymer Matrix

| Parameter | Typical Value/Setting |

| Force Field | COMPASS, AMBER |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | Application-dependent (e.g., 300 K) |

| Pressure | 1 atm |

| Simulation Time | Several nanoseconds |

This interactive table outlines common parameters used in MD simulations of polymer systems.

Computational Modeling of Antioxidant Mechanisms

Computational modeling, particularly using DFT, is instrumental in understanding the mechanisms by which antioxidant molecules like this compound scavenge free radicals. nih.gov The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom from an N-H or O-H bond to a free radical, thereby neutralizing it.

The primary mechanism for many amine-based antioxidants is the Hydrogen Atom Transfer (HAT) mechanism. The efficiency of this process is largely determined by the Bond Dissociation Energy (BDE) of the N-H bond. opensciencepublications.com A lower BDE indicates that the hydrogen atom can be more easily abstracted by a free radical, leading to a higher antioxidant activity. DFT calculations can provide reliable estimates of the N-H BDE for this compound. For a closely related compound, N,N'-diphenyl-1,4-phenylenediamine, the N-H bond dissociation energy has been experimentally determined, providing a valuable benchmark for computational studies. researchgate.net

Table 3: N-H Bond Dissociation Energies (BDEs) of a Structurally Similar Antioxidant (Note: Data is for a related compound, N,N'-diphenyl-1,4-phenylenediamine, to provide a reference for the expected BDE of the N-H bond in this compound)

| Compound | N-H BDE (kJ/mol) |

| N,N'-diphenyl-1,4-phenylenediamine | 351.3 |

This interactive table is based on experimental data for a structurally related antioxidant. nih.gov

In addition to the HAT mechanism, other potential antioxidant mechanisms can be investigated computationally, such as the Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism. The preferred mechanism can depend on the specific free radical and the solvent environment. Computational studies can help to elucidate the most likely pathway by comparing the thermodynamic parameters associated with each mechanism.

Q & A

Basic: What are the most reliable synthetic routes for N-(4-Anilinophenyl)maleimide, and how can reaction parameters be optimized?

This compound is synthesized via electrophilic addition of maleic anhydride to p-aminophenol derivatives. Key steps include using di-phosphorus pentoxide (P₂O₅) as a catalyst to promote imide ring formation . To optimize yield:

- Control reaction temperature (typically 80–120°C) to minimize side reactions like maleic anhydride polymerization.

- Adjust stoichiometric ratios of maleic anhydride to aminophenol (1:1–1:2) to balance reactivity and purity.

- Post-synthesis purification via precipitation in non-polar solvents (e.g., ether) improves crystallinity .

Advanced: How can researchers resolve contradictions in reported spectral data for N-substituted maleimides?

Contradictions in spectral assignments (e.g., misidentified peaks in NMR or IR) often arise from impurities or structural misinterpretation. A robust approach involves:

- Multi-technique validation : Combine / NMR, X-ray crystallography (as in ), and mass spectrometry.

- Computational cross-checking : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

- Independent replication : Re-synthesize disputed compounds (e.g., azo derivatives) to verify spectral claims, as demonstrated in critiques of erroneous maleimide-azo syntheses .

Basic: What analytical methods are critical for characterizing this compound purity and structure?

- Elemental analysis : Quantify nitrogen content to confirm imide formation (target ~4.86% N) .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies glass transition temperatures (e.g., 215°C for copolymers) .

- Spectroscopy : UV-Vis (λmax ~300–350 nm for maleimide π→π* transitions) and FTIR (imide C=O stretching at 1700–1750 cm) .

Advanced: How can copolymerization with this compound be designed to enhance polymer thermal stability?

- Monomer selection : Copolymerize with styrene or phenolic resins to balance reactivity and crosslinking. Maleimide content ≥60 mol% improves char yield (up to 40% at 800°C) .

- Kinetic control : Use initiators like SnCl/TBAC to regulate chain length and avoid premature gelation .

- Post-curing : Two-stage curing (condensation followed by maleimide polymerization) enhances crosslink density, as shown in phenolic resin systems .

Advanced: What are the methodological challenges in maleimide-thiol bioconjugation, and how can they be mitigated?

- Thiol specificity : Maleimides react selectively with cysteine thiols at pH 6.5–7.5. Pre-reduce disulfide bonds with TCEP to maximize labeling efficiency .

- Retro-Michael instability : Thiosuccinimide linkages hydrolyze at physiological pH. Use next-gen maleimides (e.g., cyclohexylmethyl derivatives) with stabilized thioether bonds .

- Competing hydrolysis : Conduct reactions under anhydrous conditions and monitor by HPLC .

Advanced: How should researchers address reproducibility issues in maleimide-based syntheses?

- Reagent validation : Confirm aminophenol purity via HPLC before synthesis to avoid byproducts .

- Data transparency : Publish raw spectral data (e.g., NMR integrals) and microanalytical results (C/H/N ratios) to counter misassignment claims .

- Third-party replication : Collaborate with independent labs to validate high-stakes protocols (e.g., Diels-Alder adducts prone to polymerization) .

Advanced: What catalytic strategies improve the reactivity of this compound in Diels-Alder reactions?

- MOF catalysts : Mg-MMPF-3 enhances reactivity of aromatic maleimides via π-π interactions, achieving >85% yields in cycloadditions with anthracene derivatives .

- Protection-deprotection : Use thermoreversible Diels-Alder adducts (e.g., furan-maleimide) to stabilize reactive intermediates during synthesis .

Basic: What safety protocols are essential when handling this compound?

- Toxicity mitigation : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal toxicity .

- Waste disposal : Neutralize residual maleimide with 10% sodium bicarbonate before disposal to hydrolyze reactive groups .

Advanced: How does maleimide incorporation affect the mechanical properties of composite materials?

- Fiber-matrix adhesion : In silica-reinforced composites, maleimide-rich resins reduce debonding by forming covalent bonds with silanol groups .

- Stress-strain analysis : Optimize maleimide content (30–50 wt%) to balance flexural strength (~120 MPa) and fracture toughness .

Basic: What computational tools predict the electronic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.